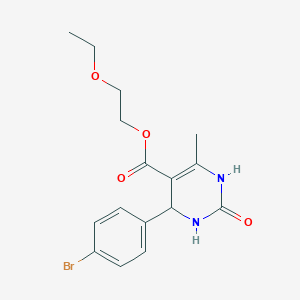![molecular formula C17H17N3O4S B11108284 methyl (3E)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-(phenylsulfanyl)butanoate](/img/structure/B11108284.png)
methyl (3E)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-(phenylsulfanyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-[(E)-2-(4-NITROPHENYL)HYDRAZONO]-4-(PHENYLSULFANYL)BUTANOATE is a complex organic compound characterized by the presence of a nitrophenyl group, a hydrazono group, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[(E)-2-(4-NITROPHENYL)HYDRAZONO]-4-(PHENYLSULFANYL)BUTANOATE typically involves the following steps:
Formation of the Hydrazono Group: The hydrazono group is introduced through the reaction of a hydrazine derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Nitro Group: The nitrophenyl group is incorporated via nitration reactions, often using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable halide or sulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and hydrazonation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[(E)-2-(4-NITROPHENYL)HYDRAZONO]-4-(PHENYLSULFANYL)BUTANOATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylsulfanyl derivatives.
Scientific Research Applications
METHYL 3-[(E)-2-(4-NITROPHENYL)HYDRAZONO]-4-(PHENYLSULFANYL)BUTANOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 3-[(E)-2-(4-NITROPHENYL)HYDRAZONO]-4-(PHENYLSULFANYL)BUTANOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-[(4-FLUORO-2-NITROPHENYL)AMINO]PROPANOATE
- METHYL 3-[(2-FURYL)METHYL]AMINO]PROPANOATE
- METHYL 3-[(4-AMINOBENZOYL)AMINO]PROPANOATE
Uniqueness
METHYL 3-[(E)-2-(4-NITROPHENYL)HYDRAZONO]-4-(PHENYLSULFANYL)BUTANOATE is unique due to the presence of both the nitrophenyl and phenylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H17N3O4S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl (3E)-3-[(4-nitrophenyl)hydrazinylidene]-4-phenylsulfanylbutanoate |
InChI |
InChI=1S/C17H17N3O4S/c1-24-17(21)11-14(12-25-16-5-3-2-4-6-16)19-18-13-7-9-15(10-8-13)20(22)23/h2-10,18H,11-12H2,1H3/b19-14+ |
InChI Key |
WCAAYLNFARHRKP-XMHGGMMESA-N |
Isomeric SMILES |
COC(=O)C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/CSC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])CSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate](/img/structure/B11108210.png)
![N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}naphthalene-1-carboxamide](/img/structure/B11108213.png)
![2-(3-hydroxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B11108214.png)
![(3E)-3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide](/img/structure/B11108216.png)
![2-methoxy-2-phenyl-N'-[(E)-phenylmethylidene]cyclopropanecarbohydrazide](/img/structure/B11108217.png)
![N-(4-Chlorophenyl)-N-({N'-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11108223.png)
![4-fluoro-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline](/img/structure/B11108233.png)
![Benzamide, N-[3-(2-hydroxybenzylidenhydrazino)-3-oxopropyl]-](/img/structure/B11108246.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11108247.png)
![N,N'-(5-bromobenzene-1,3-diyl)bis[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetamide]](/img/structure/B11108252.png)
![N-[(N'-Cyclooctylidenehydrazinecarbonyl)methyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B11108258.png)
![3,5-dibromo-N-[4-(5,7-dibromo-6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B11108260.png)

![2-{2-[(2Z)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoethoxy}-N'-[(E)-(4-iodophenyl)methylidene]benzohydrazide](/img/structure/B11108278.png)
